Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Catalog No.
S12575590
CAS No.
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxyl...

Product Name

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

IUPAC Name

benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c17-11-15(12-18)6-8-16(9-7-15)14(19)20-10-13-4-2-1-3-5-13/h1-5,17-18H,6-12H2

InChI Key

IHFIJFAHNUMOFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)CO)C(=O)OCC2=CC=CC=C2

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3C_{14}H_{19}NO_3 and a molecular weight of 249.31 g/mol. It is characterized by the presence of a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and two hydroxymethyl groups attached to the fourth carbon of the piperidine structure. The compound is often utilized in research and pharmaceutical applications due to its structural properties and potential biological activities.

The chemical reactivity of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate primarily involves nucleophilic substitutions and esterification reactions. The hydroxymethyl groups can participate in further reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic substitution: The hydroxymethyl groups can act as nucleophiles in various substitution reactions, potentially leading to more complex derivatives.

These reactions are pivotal in synthesizing analogs or derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

The synthesis of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate can be achieved through several methods:

  • Starting from piperidine derivatives: The synthesis typically begins with commercially available piperidine derivatives, which are then subjected to hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions.
  • Carboxylation: Following hydroxymethylation, the compound can be esterified with benzyl alcohol to yield the final product. This process often requires acid catalysts or coupling agents to facilitate the reaction.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain high purity levels necessary for biological testing.

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate has several potential applications:

  • Pharmaceutical intermediates: Due to its unique structure, it serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research chemicals: It is utilized in academic and industrial research settings for studying structure-activity relationships in medicinal chemistry.
  • Potential therapeutic agents: Given its biological activity profile, it may be developed into therapeutic agents targeting specific diseases.

Interaction studies involving Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Receptor binding assays: Evaluating how well the compound binds to various biological receptors, particularly those related to neurotransmission.
  • Enzyme inhibition assays: Investigating whether the compound inhibits specific enzymes that play a role in metabolic pathways or disease processes.

Such studies provide insights into how this compound might behave in biological systems and inform potential therapeutic uses.

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityUnique Features
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate39945-51-20.97Different position of hydroxymethyl group
Benzyl 4-hydroxyazepane-1-carboxylate648418-25-10.90Contains an azepane ring instead of piperidine
N-Cbz-4-Piperidinecarboxylic acid10314-98-40.91Contains a carbamate group
Benzyl 3-hydroxypiperidine-1-carboxylate95798-22-40.89Hydroxymethyl group at position three

These compounds highlight the diversity within the piperidine family while emphasizing the unique aspects of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate due to its specific functional groups and their positions on the piperidine ring. Each compound's unique features contribute to varying biological activities and potential applications in medicinal chemistry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.14705815 g/mol

Monoisotopic Mass

279.14705815 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types